molecular formula C6H8N6O2S B12169779 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione

6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione

Cat. No.: B12169779
M. Wt: 228.23 g/mol
InChI Key: MNGDPUMOYSBUPQ-UHFFFAOYSA-N
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Description

6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with a suitable triazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up by optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants, to ensure efficient production. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the triazole or triazinane rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding reduced derivatives.

Scientific Research Applications

6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical studies.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1H-1,2,4-triazole-3-thiol
  • 1,2,4-triazinane-3,5-dione
  • 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine

Uniqueness

6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione is unique due to its combined triazole and triazinane rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H8N6O2S

Molecular Weight

228.23 g/mol

IUPAC Name

6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C6H8N6O2S/c1-2-7-6(12-9-2)15-4-3(13)8-5(14)11-10-4/h4,10H,1H3,(H,7,9,12)(H2,8,11,13,14)

InChI Key

MNGDPUMOYSBUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SC2C(=O)NC(=O)NN2

Origin of Product

United States

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